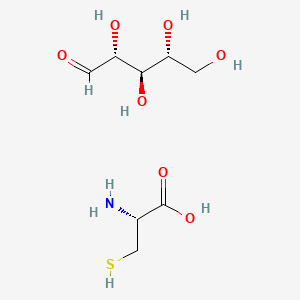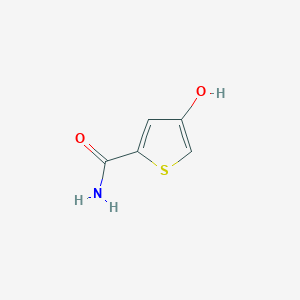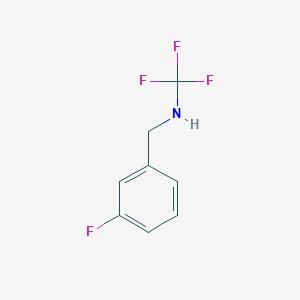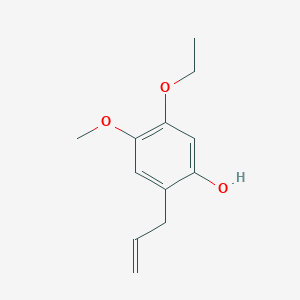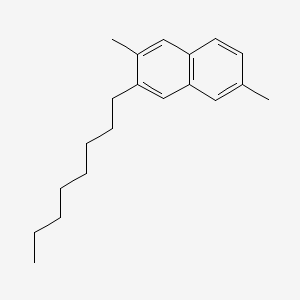
2,6-Dimethyl-3-octylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-3-octylnaphthalene is an organic compound with the molecular formula C20H28 and a molecular weight of 268.4363 g/mol . It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 2 and 6, and an octyl group at position 3 on the naphthalene ring . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-octylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2,6-Dimethyl-3-octylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
2,6-Dimethyl-3-octylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 2,6-Dimethyl-3-octylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,6-Dimethylnaphthalene: Lacks the octyl group, making it less hydrophobic.
2,3-Dimethyl-6-octylnaphthalene: Different substitution pattern, affecting its reactivity and properties.
2,6-Diethyl-3-octylnaphthalene: Ethyl groups instead of methyl groups, altering its steric and electronic properties.
Uniqueness
2,6-Dimethyl-3-octylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and octyl groups enhances its hydrophobicity and influences its reactivity in various chemical reactions .
属性
CAS 编号 |
55000-54-9 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-octylnaphthalene |
InChI |
InChI=1S/C20H28/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h11-15H,4-10H2,1-3H3 |
InChI 键 |
UZHLPUVYQFPPMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=C(C=CC(=C2)C)C=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)

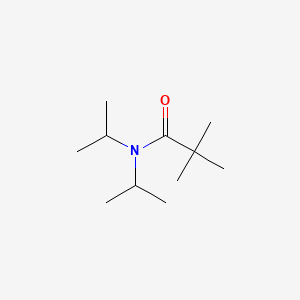
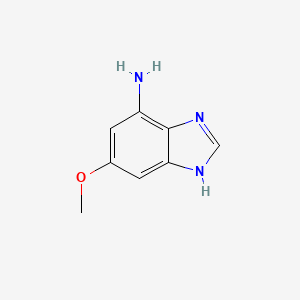
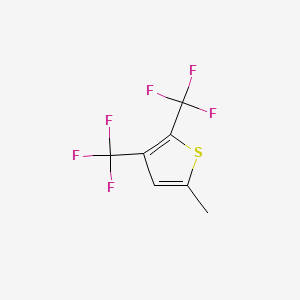

![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
